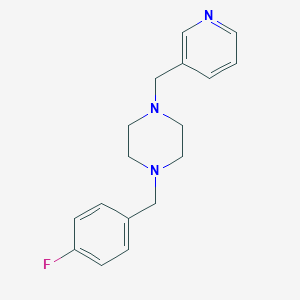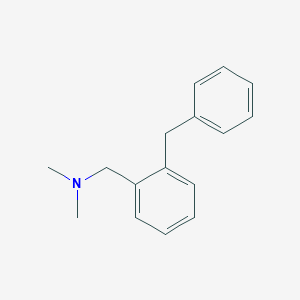
(4-methoxy-2-pyridinyl)methyl N-(2-methoxyphenyl)imidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate is a complex organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a carbamimidothioate group linked to a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 4-methoxypyridine with a halogenated methoxyphenyl carbamimidothioate under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to enhance yield and purity .
化学反応の分析
Types of Reactions
(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamimidothioate group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the carbamimidothioate group can produce methoxyphenylamines .
科学的研究の応用
(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes .
作用機序
The mechanism by which (4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
4-methoxypyridin-2-ylamine: Similar in structure but lacks the carbamimidothioate group.
2-methoxy-5-(phenylamino)methylphenol: Contains a methoxyphenyl moiety but differs in the functional groups attached
Uniqueness
(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H17N3O2S |
|---|---|
分子量 |
303.4g/mol |
IUPAC名 |
(4-methoxypyridin-2-yl)methyl N'-(2-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-7-8-17-11(9-12)10-21-15(16)18-13-5-3-4-6-14(13)20-2/h3-9H,10H2,1-2H3,(H2,16,18) |
InChIキー |
CSNAEBHURXGNPM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC=C1)CSC(=NC2=CC=CC=C2OC)N |
正規SMILES |
COC1=CC(=NC=C1)CSC(=NC2=CC=CC=C2OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(5-bromo-2-thienyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373943.png)

![N-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373947.png)
![N-(4,5-dihydro-1H-imidazol-2-yl)-N-{2-[(4-fluorophenyl)sulfanyl]benzyl}amine](/img/structure/B373949.png)

![N-(4,5-dihydro-1H-imidazol-2-yl)-N-{2-[(2-fluorophenyl)sulfanyl]benzyl}amine](/img/structure/B373951.png)
![N,N-dimethyl-N-{3-[(2-methylphenyl)sulfanyl]-3-phenylpropyl}amine](/img/structure/B373952.png)
![4-({[4-(4-Fluorophenyl)-1-methyl-3-piperidinyl]methyl}sulfanyl)phenyl methyl ether](/img/structure/B373953.png)
![N,N-dimethyl-N-[2-(1-naphthylsulfanyl)benzyl]amine](/img/structure/B373954.png)
![N-{3-[(4-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373955.png)
![N,N,N'-trimethyl-N'-[(2-naphthalen-1-ylsulfanylphenyl)methyl]ethane-1,2-diamine](/img/structure/B373957.png)
![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanamide](/img/structure/B373961.png)
![8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373962.png)
![N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B373965.png)
